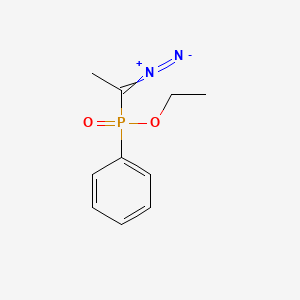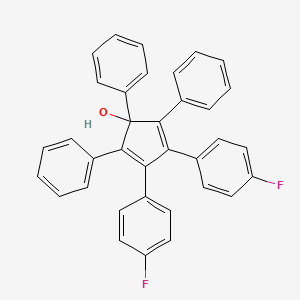![molecular formula C17H19ClN2O B14506248 N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea CAS No. 64822-89-5](/img/structure/B14506248.png)
N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yl group, and a phenylurea moiety.
Preparation Methods
The synthesis of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with isopropylamine to form 2-(2-chlorophenyl)propan-2-ylamine. This intermediate is then reacted with N-methyl-N-phenylcarbamoyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea can be compared with other similar compounds such as:
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium chloride
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64822-89-5 |
|---|---|
Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)propan-2-yl]-1-methyl-1-phenylurea |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-11-7-8-12-15(14)18)19-16(21)20(3)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21) |
InChI Key |
HZNUEVYEXRJBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)NC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
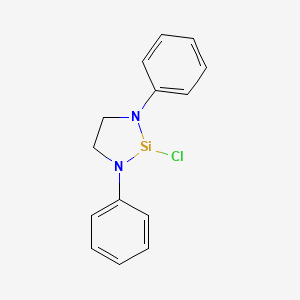

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
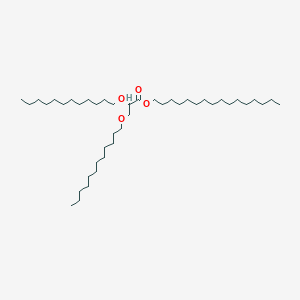
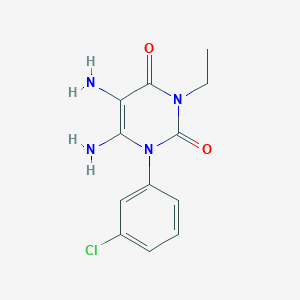
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
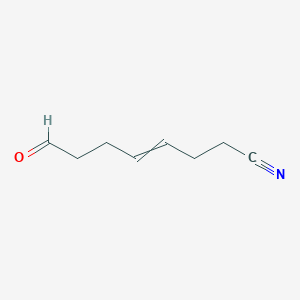
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
